1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of amino, bromo, chloro, and trifluoromethyl groups attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium hydroxide, and solvents like methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone can be compared with other halogenated aromatic compounds, such as:
2-Amino-3-bromo-5-chlorobenzoic acid: Similar in structure but lacks the trifluoromethyl group, affecting its reactivity and applications.
2-Amino-5-chloro-N,3-dimethylbenzamide: Contains different substituents, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its combination of halogen and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4BrClF3NO |
---|---|
Molecular Weight |
302.47 g/mol |
IUPAC Name |
1-(2-amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4BrClF3NO/c9-5-2-3(10)1-4(6(5)14)7(15)8(11,12)13/h1-2H,14H2 |
InChI Key |
VBALHJAZETWYIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)C(F)(F)F)N)Br)Cl |
Origin of Product |
United States |
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